tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate: is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as voltage-gated sodium channels and collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that similar compounds can selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Similar compounds have been found to suppress cell cytotoxicity
Molecular Mechanism
It is likely that the compound interacts with biomolecules and may influence enzyme activity or gene expression, similar to other 2-aminothiazole derivatives .
Preparation Methods
The synthesis of tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-1,3-thiazole with tert-butyl chloroformate and N-methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Scientific Research Applications
tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s thiazole ring is a key structural component in various biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13(4)5-7-6-16-8(11)12-7/h6H,5H2,1-4H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMFVHDIDPFSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CSC(=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.